2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine
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Overview
Description
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that features a unique structure combining imidazo[1,2-b]pyridazine and piperidine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
A specific example includes the reaction of (2S,6R)-4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)-2,6-dimethyl morpholine with respective boronic acid substrates in the presence of Pd(dppf)2Cl2 and K3PO4 in degassed acetonitrile and water, heated at 160°C in a sealed microwave vial .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Mechanism of Action
The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves its role as a kinase inhibitor. It targets specific kinases, such as the transforming growth factor-β activated kinase (TAK1), inhibiting their enzymatic activity at nanomolar concentrations . This inhibition disrupts key signaling pathways involved in cell growth, differentiation, and apoptosis, making it a promising candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Pyridazines and Pyridazinones: These compounds also contain nitrogen heterocycles and exhibit a wide range of pharmacological activities.
Uniqueness
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is unique due to its specific combination of imidazo[1,2-b]pyridazine and piperidine moieties, which confer distinct biological activities and potential therapeutic applications, particularly as a kinase inhibitor .
Properties
Molecular Formula |
C21H23N5O2 |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
[4-[(2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C21H23N5O2/c27-21(17-3-1-2-10-22-17)25-11-8-15(9-12-25)14-28-20-7-6-19-23-18(16-4-5-16)13-26(19)24-20/h1-3,6-7,10,13,15-16H,4-5,8-9,11-12,14H2 |
InChI Key |
HUQINOGRHGVDGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CN3C(=N2)C=CC(=N3)OCC4CCN(CC4)C(=O)C5=CC=CC=N5 |
Origin of Product |
United States |
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